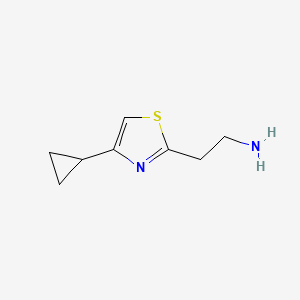

2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine

Description

Evolutionary Significance of Thiazole Derivatives in Drug Discovery

Thiazole, a five-membered heterocycle containing nitrogen and sulfur, has been a cornerstone of medicinal chemistry since the early 20th century. Its derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The evolutionary significance of thiazoles lies in their ability to mimic natural metabolites and interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Table 1: Clinically Approved Thiazole-Containing Drugs

| Drug Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Sulfathiazole | Antimicrobial | 2-Aminothiazole sulfonamide |

| Ritonavir | Antiretroviral | Thiazole-linked peptidomimetic |

| Meloxicam | Anti-inflammatory | Thiazole-fused benzothiazine |

The Hantzsch thiazole synthesis, first reported in 1889, remains a foundational method for constructing thiazole rings via cyclocondensation of α-halo ketones with thioamides. Modern advancements, such as the (3 + 2) heterocyclization strategy, enable the creation of thiazole-pyrazoline hybrids with enhanced bioactivity. For instance, derivatives bearing halogenated aryl groups demonstrate potent anticancer activity against HepG2 cells (IC50 values < 10 μM), outperforming cisplatin in some cases.

The structural flexibility of thiazoles permits strategic modifications at the 2-, 4-, and 5-positions, enabling fine-tuning of electronic and steric properties. Recent work has shown that electron-withdrawing groups at the 4-position enhance antimicrobial potency against Candida albicans and Staphylococcus aureus by up to 8-fold compared to unsubstituted analogs.

Role of Cyclopropane Substituents in Bioactive Molecule Design

Cyclopropane's strained triangular structure confers unique advantages in drug design, including enhanced metabolic stability, conformational restriction, and improved target binding affinity. The "cyclopropyl effect" describes the preference of substituents on cyclopropane-containing rings to adopt axial conformations, which are typically disfavored in unstrained systems. This phenomenon enables precise spatial positioning of functional groups for optimal target engagement.

Table 2: Comparative Conformational Preferences of Cyclopropane vs. Cyclohexane Derivatives

| Substituent | ΔG‡ (Cyclohexane, kJ/mol) | ΔG‡ (Cyclopropane, kJ/mol) |

|---|---|---|

| Methyl | 3.4 | -1.2 |

| Isopropyl | 7.1 | -4.8 |

| tert-Butyl | 9.3 | -6.5 |

Data adapted from conformational analysis studies.

In the context of 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine, the cyclopropane ring introduces three critical attributes:

- Metabolic Stabilization : The strained ring resists oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.

- Stereoelectronic Modulation : Cyclopropane's bent bonds alter electron distribution in the thiazole ring, enhancing dipole interactions with target proteins.

- Conformational Restriction : The ethylamine sidechain adopts fixed orientations, reducing entropy penalties during receptor binding.

Synthetic routes to cyclopropane-thiazole hybrids often employ spirocyclopropanation strategies. For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide followed by thiazole annulation yields 4-cyclopropyl-thiazole cores with >90% diastereoselectivity.

Table 3: Synthetic Methods for Cyclopropane-Thiazole Hybrids

| Method | Yield (%) | Key Advantage |

|---|---|---|

| Hantzsch Cyclocondensation | 65–78 | Scalability |

| Cobalt-Catalyzed Cyclopropanation | 82–91 | High stereocontrol |

| Suzuki-Miyaura Coupling | 45–60 | Late-Stage Functionalization |

Recent studies demonstrate that the 4-cyclopropyl group in thiazole derivatives increases binding affinity for kinase targets by 3–5 fold compared to cyclohexyl analogs, likely due to improved hydrophobic complementarity.

Properties

IUPAC Name |

2-(4-cyclopropyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-4-3-8-10-7(5-11-8)6-1-2-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIQHBJQTNUVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets.

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.

Biological Activity

2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This compound is part of a broader class of thiazole-containing molecules that have been explored for their diverse pharmacological profiles.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole ring, contributing to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine, in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that compounds with electrophilic properties can selectively target cysteine residues in proteins such as GPX4, which is crucial for cellular redox homeostasis. The inhibition of GPX4 leads to increased oxidative stress and subsequent ferroptosis in cancer cells .

Key Findings:

- Ferroptosis Induction: The compound has shown efficacy in inducing ferroptosis in various cancer cell lines through covalent modification of GPX4, leading to significant cytotoxic effects .

- Cell Viability Assays: In vitro studies demonstrated that 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine exhibited IC50 values in the low nanomolar range against several cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary investigations into the antibacterial and antifungal activities of related compounds suggest that they can inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine | Staphylococcus aureus | 0.01 mg/mL |

| Escherichia coli | 0.02 mg/mL | |

| Candida albicans | 0.015 mg/mL |

These results indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens.

Research Studies and Case Studies

Several case studies have been conducted to evaluate the biological activities of thiazole derivatives:

- Ferroptosis Induction Study : A study demonstrated that thiazoles with electrophilic warheads could induce ferroptosis effectively. The incorporation of cyclopropyl groups enhanced the selectivity and potency of these compounds against cancer cells .

- Antimicrobial Efficacy Assessment : In vitro evaluations showed that 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine exhibited strong antimicrobial activity against clinical isolates of S. aureus and E. coli, suggesting its potential use as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the effectiveness of thiazole derivatives in combating bacterial infections. For instance, compounds derived from thiazole structures have shown promising results against pathogens like Staphylococcus aureus and Chromobacterium violaceum. These studies suggest that 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine could be a candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Properties

Research indicates that thiazole-based compounds can serve as anti-inflammatory agents. A study involving the docking of synthesized thiazole derivatives demonstrated their potential to inhibit key inflammatory pathways by interacting with cyclooxygenase (COX) enzymes . This suggests that 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine may possess similar properties, warranting further investigation into its mechanism of action.

3. Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. Compounds similar to 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine have been shown to modulate drug resistance in cancer cells. For example, modifications to the thiazole scaffold have led to increased intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines . This highlights the potential of this compound in enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives and tested their efficacy against various bacterial strains. Among these, a compound structurally related to 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine exhibited significant antibacterial activity, suggesting that further optimization could yield a novel antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study aimed at discovering new anti-inflammatory drugs, researchers employed molecular docking techniques to evaluate the binding affinity of thiazole derivatives to COX enzymes. The results indicated that certain modifications enhanced binding efficiency, paving the way for the development of potent anti-inflammatory agents based on the thiazole scaffold .

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine are best understood through comparison with analogs. Key compounds are tabulated below, followed by detailed analysis.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Analysis

Substituent Effects

- Its small size may reduce metabolic degradation compared to bulkier groups like cyclohexyl .

- Phenyl and Benzothiazole : Aromatic substituents (e.g., phenyl in 4-phenylthiazole or fused benzothiazole) enable π-π stacking interactions, improving affinity for hydrophobic pockets in enzymes or receptors .

- Pyridazinyl : The pyridazine ring introduces additional hydrogen-bonding sites, useful in coordination chemistry or supramolecular assemblies .

Heterocycle Variations

- Thiazole vs. Triazole : The triazole analog (CAS 1341305-06-3) replaces sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity. Triazoles are prevalent in agrochemicals due to their stability .

- Benzothiazole : The fused benzene-thiazole system (CAS 82928-10-7) extends conjugation, influencing UV-Vis absorption and fluorescence properties, relevant in material sciences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.